![molecular formula C14H16N4O B081585 N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline CAS No. 14551-09-8](/img/structure/B81585.png)
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline, also known as WST-1, is a widely used tetrazolium salt in biochemical and physiological research. It is a water-soluble compound that undergoes a colorimetric change upon reduction, making it an ideal reagent for measuring cell viability and proliferation. In
作用机制
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is reduced by cellular dehydrogenases to form a water-soluble formazan dye. The amount of formazan dye produced is proportional to the number of viable cells in the sample. The reduction of N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is mediated by NAD(P)H-dependent oxidoreductase enzymes, which are present in all metabolically active cells.
生化和生理效应
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is non-toxic to cells and does not interfere with cellular metabolism or function. It is a reliable and sensitive indicator of cell viability and proliferation, and has been used in a wide range of cell types, including mammalian cells, bacteria, and fungi. N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is also compatible with a variety of cell culture media and buffers, making it a versatile reagent for cell-based assays.
实验室实验的优点和局限性
One of the main advantages of N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is its sensitivity and accuracy in measuring cell viability and proliferation. It is also easy to use and provides results quickly, making it a popular choice for high-throughput screening assays. However, N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline does have some limitations. It is not suitable for measuring cell death or apoptosis, and it can be affected by factors such as pH and temperature. In addition, the reduction of N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline can be inhibited by certain compounds, such as azide and cyanide, which can lead to false negative results.
未来方向
There are several potential future directions for the use of N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline in scientific research. One area of interest is in the development of new assays for measuring cell viability and proliferation. For example, N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline could be used in combination with other reagents to provide a more comprehensive picture of cellular metabolism and function. Another area of interest is in the development of new applications for N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline in areas such as drug discovery and toxicology. Finally, there is potential for the development of new N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline analogues with improved sensitivity and specificity for measuring cell viability and proliferation.
合成方法
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is synthesized by the reaction of N-ethyl-N-methyl-4-nitroaniline with sodium nitrite and pyridine-4-carboxylic acid. The resulting diazonium salt is then coupled with 1-methoxyphenazine methosulfate to form N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline. This synthesis method has been optimized to yield a high purity product with a high degree of reproducibility.
科学研究应用
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is commonly used in scientific research as a reagent for measuring cell viability and proliferation. It is used in a variety of assays, including MTT assays, cell proliferation assays, and cytotoxicity assays. N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is particularly useful for measuring cell viability in response to drug treatments or other stimuli, as it provides a sensitive and accurate measure of metabolic activity.
属性
CAS 编号 |
14551-09-8 |
|---|---|
产品名称 |
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
分子式 |
C14H16N4O |
分子量 |
256.3 g/mol |
IUPAC 名称 |
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C14H16N4O/c1-3-17(2)14-6-4-12(5-7-14)15-16-13-8-10-18(19)11-9-13/h4-11H,3H2,1-2H3 |
InChI 键 |
ZYIVWKKFAZQESM-UHFFFAOYSA-N |
SMILES |
CCN(C)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)[O-] |
规范 SMILES |
CCN(C)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



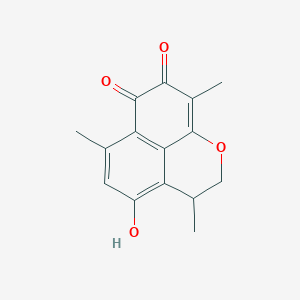

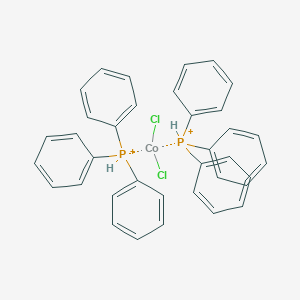
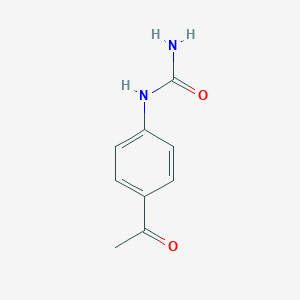
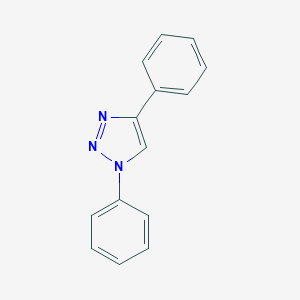
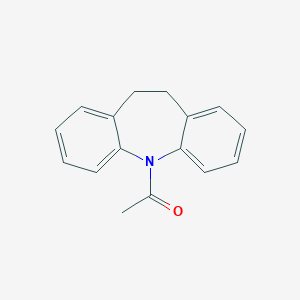
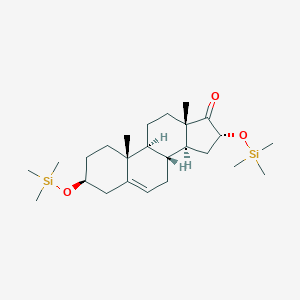
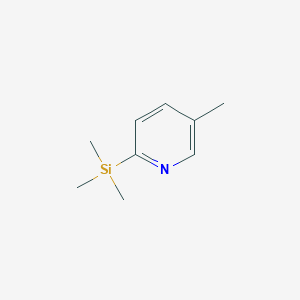

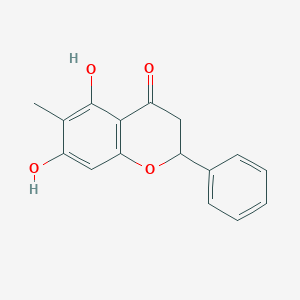
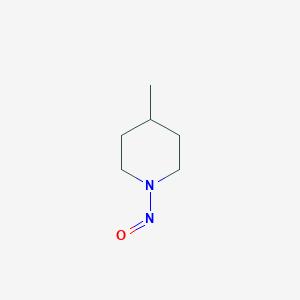
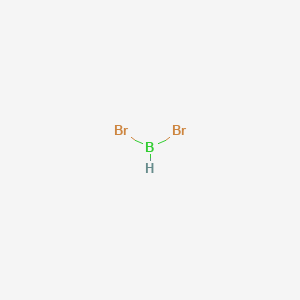
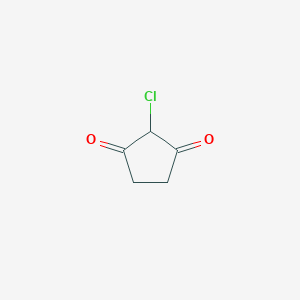
![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)